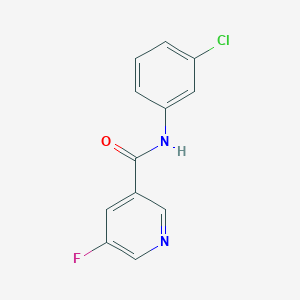![molecular formula C20H20N4O B15117400 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15117400.png)
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in the development of photophysical applications and molecular sensors.
1,2,3-Triazole Derivatives: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C20H20N4O/c25-19(13-15-3-1-9-21-14-15)24-11-7-16(8-12-24)18-6-5-17-4-2-10-22-20(17)23-18/h1-6,9-10,14,16H,7-8,11-13H2 |
InChI Key |
SXMVKGHCBNETSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B15117321.png)
![2-(3-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15117322.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine](/img/structure/B15117323.png)
![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

![Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B15117336.png)

![2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15117344.png)
![3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117369.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B15117372.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine](/img/structure/B15117375.png)
![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117377.png)
![3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117408.png)
![3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117414.png)
